4-Amino-3,5-dibromobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. This compound is notable for its potential applications in medicinal chemistry and as a reagent in various chemical reactions.
The compound is synthesized through specific chemical reactions involving starting materials such as sulfanilamide and halogenating agents. Its chemical identity is defined by the CAS number 39150-45-3, and it is recognized by its molecular formula C6H6Br2N2O2S.
4-Amino-3,5-dibromobenzenesulfonamide is classified under:
The synthesis of 4-amino-3,5-dibromobenzenesulfonamide typically involves bromination reactions of 4-amino-benzenesulfonamide. The general procedure includes:
Technical details indicate that yields can vary; for instance, one method reports a yield of approximately 74% after purification steps .
The molecular structure of 4-amino-3,5-dibromobenzenesulfonamide can be described as follows:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example, NMR data may reveal distinct shifts corresponding to the hydrogen atoms in various environments within the molecule .
4-Amino-3,5-dibromobenzenesulfonamide can participate in several chemical reactions, including:
In one example, the compound was synthesized from p-aminobenzenesulfonamide through a bromination process involving sodium hydroxide and bromine, yielding significant amounts of dibrominated product .
The mechanism of action for reactions involving 4-amino-3,5-dibromobenzenesulfonamide typically follows these steps:
Data from various studies highlight that the reactivity of the compound can be influenced by substituents on the aromatic ring and the nature of electrophiles used .
Relevant data indicate that this compound exhibits high gastrointestinal absorption properties, making it suitable for pharmaceutical applications .
4-Amino-3,5-dibromobenzenesulfonamide has several applications in scientific research:
Research continues into its potential uses in drug development and other fields within chemistry .
4-Amino-3,5-dibromobenzenesulfonamide belongs to the halogenated benzenesulfonamide subclass, characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring with halogen substituents. The compound’s IUPAC name, 4-amino-3,5-dibromobenzenesulfonamide, precisely reflects the positions of its functional groups: bromine atoms at C3/C5, an amino group at C4, and the sulfonamide at C1 [1] [2]. Key structural features include:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₆Br₂N₂O₂S | [1] |
Molecular Weight | 329.997 g/mol | [2] |
IUPAC Name | 4-amino-3,5-dibromobenzenesulfonamide | [2] |
InChI Key | DLXJPWSYRLLYSV-UHFFFAOYSA-N | [2] |
Melting Point | Not reported (decomposes) | [3] |
LogP (Consensus) | 1.41 | [4] |
Water Solubility (ESOL) | 0.405 mg/mL (1.23 mM) | [4] |
Topological Polar Surface Area | 94.56 Ų | [4] |
The compound’s IR spectrum (gas phase) reveals characteristic bands: N–H stretches (3300–3500 cm⁻¹), asymmetric/symmetric SO₂ stretches (1320–1370 cm⁻¹), and C–Br vibrations (650–750 cm⁻¹) [2]. Its planar aromatic ring facilitates π-stacking, while the sulfonamide group adopts a tetrahedral geometry, contributing to conformational rigidity.
Benzenesulfonamide chemistry originated with Gerhard Domagk’s 1932 discovery of Prontosil™ (sulfanilamide prodrug), which marked the dawn of the antibiotic era. Early research focused on unsubstituted or minimally substituted sulfonamides as carbonic anhydrase inhibitors (CAIs) and antibacterials [6]. The strategic introduction of halogen atoms emerged later to modulate pharmacokinetics and target affinity:
Though devoid of intrinsic antibacterial activity due to steric hindrance impeding dihydropteroate synthase binding, 4-amino-3,5-dibromobenzenesulfonamide serves as a critical pharmacophore in designing targeted therapies:
Table 2: Druglikeness and Pharmacokinetic Profiling
Parameter | Value | Implication |
---|---|---|
Lipinski Compliance | 0 violations | Oral bioavailability likely |
GI Absorption | High | Suitable for oral dosing |
BBB Permeation | No | Minimizes CNS side effects |
P-gp Substrate | No | Low efflux risk |
CYP Inhibition | None (all isoforms) | Low drug-interaction potential |
Skin Permeation (Log Kp) | −7.47 cm/s | Unsuitable for topical delivery |
Rotatable Bonds | 1 | Conformational rigidity |
Structural derivatives synthesized from this core include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: